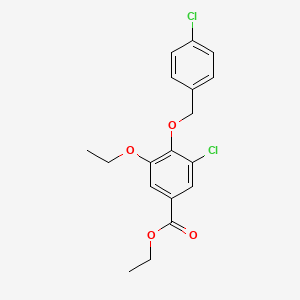
Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate is an organic compound with a complex structure, characterized by the presence of multiple functional groups including chloro, benzyl, and ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-4-hydroxy-5-ethoxybenzoic acid with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Hydrolysis: Formation of 3-chloro-4-hydroxy-5-ethoxybenzoic acid and 4-chlorobenzyl alcohol.
Aplicaciones Científicas De Investigación
Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate depends on its interaction with molecular targets. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The presence of chloro and benzyl groups can enhance its binding affinity and specificity towards certain biological targets. Additionally, the ethoxy group may influence the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate can be compared with other similar compounds such as:
Ethyl 3-chloro-4-hydroxybenzoate: Lacks the benzyl and ethoxy groups, resulting in different chemical and biological properties.
Ethyl 4-chlorobenzoate: Lacks the additional chloro and ethoxy groups, leading to reduced complexity and different reactivity.
Ethyl 3,4-dichlorobenzoate: Contains two chloro groups but lacks the benzyl and ethoxy groups, affecting its overall properties.
Propiedades
Número CAS |
1706446-67-4 |
|---|---|
Fórmula molecular |
C18H18Cl2O4 |
Peso molecular |
369.2 g/mol |
Nombre IUPAC |
ethyl 3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxybenzoate |
InChI |
InChI=1S/C18H18Cl2O4/c1-3-22-16-10-13(18(21)23-4-2)9-15(20)17(16)24-11-12-5-7-14(19)8-6-12/h5-10H,3-4,11H2,1-2H3 |
Clave InChI |
IPDJVTAZUSRWLR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C(=O)OCC)Cl)OCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



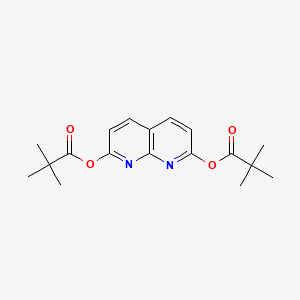
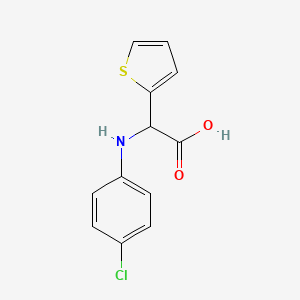
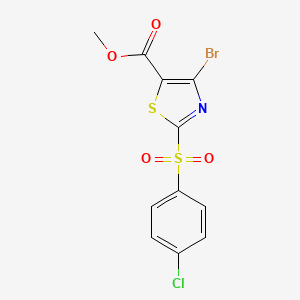

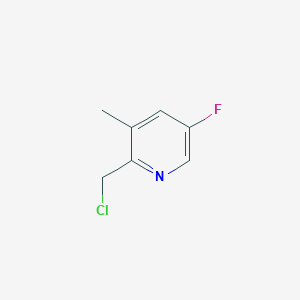
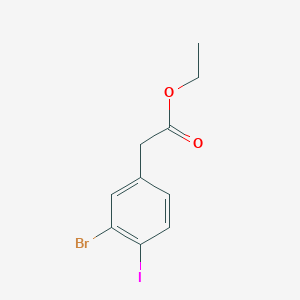
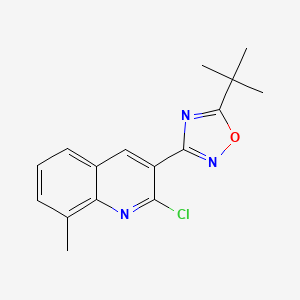


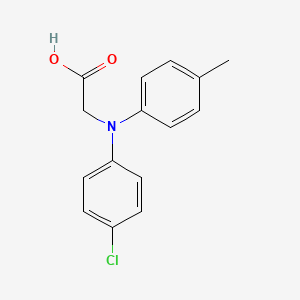
![2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide](/img/structure/B13000456.png)
![3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine](/img/structure/B13000475.png)

